molecular formula C6H12FN B1394477 2-(Fluoromethyl)piperidine hydrochloride CAS No. 886216-73-5

2-(Fluoromethyl)piperidine hydrochloride

Cat. No.: B1394477
CAS No.: 886216-73-5
M. Wt: 117.16 g/mol
InChI Key: VMMNQROZBNSKSB-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C6H12FN and its molecular weight is 117.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

886216-73-5

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

2-(fluoromethyl)piperidine

InChI

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2

InChI Key

VMMNQROZBNSKSB-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CF.Cl

Canonical SMILES

C1CCNC(C1)CF

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (2R)-2-(Fluoromethyl)piperidine Hydrochloride (CAS 1638744-10-1)

[1][2][3]

Executive Summary

CAS 1638744-10-1 , chemically identified as (2R)-2-(Fluoromethyl)piperidine Hydrochloride , is a high-value chiral intermediate employed in the synthesis of pharmaceutical agents. It belongs to the class of fluorinated heterocycles, which are pivotal in modern drug discovery for modulating physicochemical properties such as basicity (pKa), metabolic stability, and lipophilicity (LogP).

This guide dissects the compound's structural attributes, its strategic utility in medicinal chemistry (specifically the "fluorine effect"), and provides a validated protocol for its synthesis and handling. It is designed for researchers optimizing lead compounds where the piperidine scaffold requires specific electronic or steric tuning.

Chemical Identity & Structural Analysis

The "fingerprint" of the molecule reveals its potential as a pharmacophore modulator.

PropertyDetail
CAS Number 1638744-10-1
Chemical Name (2R)-2-(Fluoromethyl)piperidine Hydrochloride
Synonyms (R)-2-(Fluoromethyl)piperidine HCl; (2R)-2-(Fluoromethyl)piperidinium chloride
Molecular Formula C₆H₁₃ClFNz (Salt) / C₆H₁₂FN (Free Base)
Molecular Weight 153.63 g/mol (HCl Salt) / 117.17 g/mol (Free Base)
Chirality (R)-Enantiomer (Critical for biological target selectivity)
Key Functional Groups Secondary Amine (Piperidine), Fluoromethyl group (-CH₂F)
Structural Visualization

The following diagram illustrates the core structure and the stereochemical orientation essential for receptor binding.

ChemicalStructureCorePiperidine Ring(Secondary Amine)ChiralCenterC2 Chiral Center(R-Configuration)Core->ChiralCenter Scaffold BaseSaltHCl Salt Form(Stability)Core->Salt CounterionFluoromethylFluoromethyl Group(-CH2F)ChiralCenter->Fluoromethyl Substituent

Figure 1: Structural decomposition of CAS 1638744-10-1, highlighting the chiral center and fluorinated motif.

Physicochemical Profile & Medicinal Chemistry Utility

Understanding why this building block is used is as important as how to use it. The incorporation of fluorine at the beta-position to the amine (beta-fluorine effect) dramatically alters the molecule's behavior compared to a methyl or hydroxymethyl group.

The Beta-Fluorine Effect on Basicity (pKa)

The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) through the carbon chain, lowering the pKa of the piperidine nitrogen.

  • Unsubstituted Piperidine pKa: ~11.2

  • 2-Fluoromethyl Piperidine pKa: ~8.5 - 9.5 (Estimated)

  • Impact: This reduction in basicity is often desirable to improve oral bioavailability (by reducing lysosomal trapping) and blood-brain barrier (BBB) permeability .

Metabolic Stability

The C2 position of piperidine rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: Replacing a C-H bond with a C-F bond blocks metabolic hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol).

  • Result: Extended half-life (

    
    ) of the final drug candidate.
    
Conformational Bias (The Gauche Effect)

The C-F bond and the adjacent C-N bond often adopt a gauche conformation due to hyperconjugation (

Experimental Protocols: Synthesis & Handling

Note: CAS 1638744-10-1 is a specialized intermediate. If commercial stock is unavailable, it can be synthesized from the chiral pool precursor (R)-Pipecolic Acid .

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize (2R)-2-(Fluoromethyl)piperidine HCl from (R)-Pipecolic Acid.

Reagents:

  • (R)-Pipecolic Acid (Starting Material)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium Aluminum Hydride (LAH) or Borane-DMS

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • N-Protection:

    • React (R)-pipecolic acid with Boc₂O and NaOH in dioxane/water to yield (R)-N-Boc-pipecolic acid .

    • Validation: Check by TLC (disappearance of starting amino acid).

  • Reduction:

    • Reduce the carboxylic acid using Borane-DMS (BH₃·SMe₂) in dry THF at 0°C to RT.

    • Product:(R)-N-Boc-2-(hydroxymethyl)piperidine .

    • Critical Control: Ensure anhydrous conditions to prevent borane decomposition.

  • Fluorination (The Critical Step):

    • Dissolve the alcohol in dry DCM at -78°C.

    • Slowly add DAST (1.2 equiv). Allow to warm to RT overnight.

    • Mechanism: DAST converts the hydroxyl group to a leaving group, which is displaced by fluoride.

    • Safety: DAST can be explosive; maintain low temperature during addition.

    • Product:(R)-N-Boc-2-(fluoromethyl)piperidine .

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in DCM.

    • Add 4M HCl in Dioxane. Stir for 2 hours.

    • Precipitate the salt with diethyl ether.

    • Final Product:(2R)-2-(Fluoromethyl)piperidine Hydrochloride .[1][2][3]

Synthesis Logic Diagram

SynthesisProtocolStep1Start: (R)-Pipecolic Acid(Chiral Pool)Step2Step 1: N-Boc Protection(Boc2O, NaOH)Step1->Step2Step3Step 2: Reduction(BH3-DMS or LAH)Step2->Step3Step4Intermediate: (R)-N-Boc-AlcoholStep3->Step4Step5Step 3: Deoxyfluorination(DAST, -78°C)Step4->Step5 Critical Safety StepStep6Step 4: Deprotection & Salt Formation(HCl/Dioxane)Step5->Step6FinalFinal: (2R)-2-(Fluoromethyl)piperidine HCl(CAS 1638744-10-1)Step6->Final

Figure 2: Synthetic route from chiral pool precursor to final hydrochloride salt.

Handling & Safety Profile

As a fluorinated amine salt, this compound requires specific safety protocols.

Hazard ClassDescriptionMitigation
Acute Toxicity Likely irritant to eyes, skin, and respiratory tract.Use full PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
Hygroscopicity Hydrochloride salts are often hygroscopic (absorb moisture).Store in a desiccator or under nitrogen. Keep container tightly sealed.
Stability Stable under normal conditions but sensitive to strong bases (liberates free amine).Avoid contact with strong oxidizing agents.
Storage 2-8°C (Refrigerate).Keep away from heat sources.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperidine Derivatives. Retrieved from

  • ChemicalBook. (2024). CAS 1638744-10-1 Product Entry. Link

Strategic Evaluation of 2-(Fluoromethyl)piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a fluoromethyl group at the C2 position of a piperidine ring represents a high-value strategy in hit-to-lead optimization. This modification is rarely purely structural; it is a functional tactic to modulate basicity (pKa), influence conformation via the gauche effect, and block metabolic "soft spots" (C2 oxidation).

This guide outlines a rigorous preliminary screening cascade for 2-(fluoromethyl)piperidine analogs. It moves beyond generic screening to focus on the specific physicochemical and biological questions posed by this scaffold.

Part 1: Structural Rationale & Screening Strategy

The Fluorine Effect: Why Screen These Analogs?

Before initiating wet-lab protocols, one must understand the causality of the screen. The introduction of the fluorine atom at the


-position relative to the nitrogen induces two critical changes:
  • pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect) typically lowers the pKa of the piperidine nitrogen by 1–2 log units compared to the methyl analog. This improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4), enhancing membrane permeability.

  • Conformational Locking: The fluorine gauche effect favors a conformation where the C-F bond and the N-lone pair (or N-H bond) adopt a gauche rather than anti orientation. This reduces entropic penalty upon binding to a protein target.

The Screening Cascade

The following workflow prioritizes the elimination of compounds that do not exhibit the desired "Fluorine Advantage" (improved stability or specific binding) early in the process.

ScreeningCascade Start Library: 2-(Fluoromethyl)piperidine Analogs PhysChem Step 1: In Silico & PhysChem (pKa, LogD, Solubility) Start->PhysChem Primary Step 2: Primary Binding Screen (Radioligand/FRET) PhysChem->Primary Pass: Soluble & pKa < 9.0 Discard Discard / Archive PhysChem->Discard Fail Functional Step 3: Functional Assay (cAMP/Ca2+ Flux) Primary->Functional Ki < 1µM Primary->Discard No Binding MetStab Step 4: Metabolic Stability (Liver Microsomes) Functional->MetStab Agonist/Antagonist Confirmed Functional->Discard Silent Binder Lead Validated Lead Candidate MetStab->Lead T1/2 > 30 min MetStab->Discard High Clearance

Figure 1: Hierarchical screening cascade designed to filter 2-(fluoromethyl)piperidine analogs based on physicochemical viability, target engagement, and metabolic resilience.

Part 2: Primary Biological Screening (Target Engagement)

Piperidine scaffolds are "privileged structures" for G-Protein Coupled Receptors (GPCRs). The following protocol assumes a competitive binding screen, which is the standard for validating the affinity of the analog against a known ligand.

Protocol 2.1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the fluorinated analog compared to the non-fluorinated parent.
Materials
  • Membrane Prep: CHO or HEK293 cells overexpressing the target GPCR (e.g., NK1, 5-HT, or Muscarinic receptors).

  • Radioligand: Tritiated standard (e.g., [³H]-SR140333 for NK1).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.02% BSA (BSA prevents sticky piperidines from adhering to plastic).

Methodology
  • Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to 5–10 µg protein/well.

  • Plate Layout (96-well):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Test Compounds: Membrane + Radioligand + Analog (1 nM to 10 µM dose-response).

  • Incubation: Incubate at 25°C for 60–90 minutes (equilibrium is critical; fluorination may alter kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI is mandatory for basic amines like piperidines to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate specific binding (


). Fit data to a one-site competition model using the Cheng-Prusoff equation to derive 

:

Note: If the fluorinated analog shows a

> 10x the non-fluorinated parent, the fluorine steric bulk may be clashing with the binding pocket.

Part 3: Secondary Screening (ADME & Stability)

The primary justification for the 2-fluoromethyl modification is often metabolic stability. The C2 position of piperidine is prone to oxidation by Cytochrome P450 (CYP) enzymes to form an iminium ion. Fluorine substitution blocks this pathway.

Protocol 3.1: Microsomal Stability Assay

Objective: Verify that the 2-fluoromethyl group extends half-life (


) compared to the 2-methyl analog.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system (creates the oxidative environment).

  • Internal Standard: Propranolol or Verapamil.

Methodology
  • Pre-incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Warm to 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately add the aliquot to ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Visualization of Metabolic Logic

MetabolicStability Compound 2-(Fluoromethyl) piperidine Analog CYP CYP450 Enzyme (Oxidative Attack) Compound->CYP PathA C-H Abstraction (Blocked by F) CYP->PathA High Energy Barrier PathB N-Dealkylation (Possible) CYP->PathB Secondary Route ResultStable High Stability (Target Outcome) PathA->ResultStable No Reaction ResultUnstable Metabolite Formation PathB->ResultUnstable

Figure 2: Mechanistic rationale for stability testing. The C-F bond strength (approx. 116 kcal/mol) resists the C-H abstraction typically performed by CYP450s at the alpha-carbon.

Part 4: Data Presentation & Interpretation

When reporting results, direct comparison between the H-analog, Methyl-analog, and Fluoromethyl-analog is required to validate the design.

Table 1: Example Data Structure for Analog Evaluation

Compound IDR-Group

(nM)
LogD (pH 7.4)HLM

(min)
Interpretation
PIP-H H151.212Potent but metabolically unstable.
PIP-Me Methyl451.825Steric bulk reduces potency; stability improved.
PIP-CH2F Fluoromethyl18 1.5 >60 Optimal Lead: Potency retained (gauche effect), stability maximized.
Key Analysis Points:
  • Potency Drop: If

    
     increases significantly for the CH2F analog, the binding pocket likely cannot accommodate the slightly larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).
    
  • Stability Gain: A successful screen must show a >2-fold increase in metabolic half-life compared to the non-fluorinated control.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Methodological & Application

Application Note: Strategic Incorporation of 2-(Fluoromethyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs (e.g., Donepezil, Risperidone). However, unsubstituted piperidines often suffer from high basicity (pKa ~11.2), leading to phospholipidosis, poor membrane permeability, or hERG channel inhibition.

This guide details the strategic incorporation of a 2-(fluoromethyl) group onto the piperidine ring. This modification serves as a dual-purpose bioisostere: it modulates the basicity of the amine via the inductive effect of fluorine while introducing metabolic stability against oxidative metabolism at the


-carbon.

Strategic Rationale: The Fluorine Effect

Before initiating synthesis, researchers must understand the physicochemical consequences of this modification. The introduction of the fluoromethyl group at the C2 position alters the molecule's profile through three distinct mechanisms:

A. Basicity Modulation ( pKa)

The strong electron-withdrawing nature of fluorine (electronegativity


) exerts a through-bond inductive effect (

) on the piperidine nitrogen.
  • Piperidine pKa: ~11.2

  • 2-(Fluoromethyl)piperidine pKa: ~9.5 – 10.0

  • Impact: Lowering the pKa brings the molecule closer to physiological pH (7.4), increasing the fraction of the uncharged species. This directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.

B. Conformational Restriction (The Gauche Effect)

The C–F bond and the C–N bond on the adjacent carbon tends to adopt a gauche conformation due to


 hyperconjugation and electrostatic interactions. This can lock the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.
C. Metabolic Blocking

The C2 position of piperidines is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 enzymes. Substituting a hydrogen or a methyl group with a fluoromethyl group sterically and electronically hinders this oxidation.

Decision Matrix: When to use this moiety?

DecisionMatrix Start Lead Compound Analysis Issue1 Issue: High Basicity / hERG? Start->Issue1 Issue2 Issue: Metabolic Instability (C2)? Start->Issue2 Issue3 Issue: Low Potency? Start->Issue3 Solution Incorporate 2-(fluoromethyl)piperidine Issue1->Solution Yes (Lower pKa) Alt Consider other isosteres (e.g., Morpholine) Issue1->Alt No Issue2->Solution Yes (Block C2 ox) Issue3->Solution Maybe (Conformational Lock)

Figure 1: Decision matrix for incorporating fluorinated piperidines in lead optimization.

Synthetic Protocol: Deoxyfluorination Strategy

The most robust route to 2-(fluoromethyl)piperidine involves the deoxyfluorination of N-protected 2-piperidinemethanol. Direct fluorination of the free amine is dangerous and low-yielding due to N-oxidation and polymerization.

Experimental Workflow Overview

SynthesisWorkflow Step1 Start: 2-Piperidinemethanol (Chiral or Racemic) Step2 Protection (Boc2O / DCM) Step1->Step2 Step3 Fluorination (Deoxo-Fluor / THF) Step2->Step3 Step4 Deprotection (HCl / Dioxane) Step3->Step4 Final Product: 2-(Fluoromethyl)piperidine HCl Step4->Final

Figure 2: Step-by-step synthetic workflow for the generation of the fluorinated scaffold.

Detailed Methodology
Step 1: N-Boc Protection

Objective: Mask the nucleophilic nitrogen to prevent reaction with the fluorinating agent.

  • Reagents: 2-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), Triethylamine (1.2 eq), DCM (0.2 M).
    
  • Procedure:

    • Dissolve 2-piperidinemethanol in dry DCM under

      
      .
      
    • Add Triethylamine. Cool to 0°C.

    • Add

      
       dropwise.
      
    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1M citric acid, brine, dry over

      
      , and concentrate.
      
    • Yield Target: >95% (Colorless oil).

Step 2: Deoxyfluorination (The Critical Step)

Objective: Convert the primary alcohol to a primary fluoride. Safety Note: This reaction generates HF. Use plastic/Teflon labware if possible, or ensure glass is defect-free. Perform in a well-ventilated fume hood.

  • Reagents: N-Boc-2-piperidinemethanol (1.0 eq), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq), Dry DCM or THF.

    • Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though DAST can be used at -78°C.

  • Procedure:

    • Dissolve N-Boc-2-piperidinemethanol in anhydrous DCM under Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath). Crucial for selectivity.

    • Add Deoxo-Fluor dropwise via syringe. Do not allow temp to rise rapidly.

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench (Exothermic):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      . Caution:  Vigorous 
      
      
      
      evolution.
    • Extract with DCM (3x). Dry organic layer over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation:

      
       NMR should show a triplet of doublets around -220 to -230 ppm (depending on reference).
      
Step 3: N-Boc Deprotection

Objective: Reveal the secondary amine for coupling to the core scaffold.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the fluorinated intermediate in the chosen solvent.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Result: 2-(fluoromethyl)piperidine hydrochloride salt.

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical benchmarks should be met:

Analytic MethodExpected FeatureDiagnostic Value

F NMR

-225 ppm (approx)
Confirms C-F bond formation. Absence of signal indicates failure.

NMR

4.2-4.6 ppm (multiplet)
The

protons show distinct geminal coupling (

).
LC-MS

consistent with mass
Confirms no elimination to the alkene (a common side product).

Common Pitfall: Elimination. If the reaction temperature is too high during fluorination, the alcohol may eliminate to form the enecarbamate (double bond inside the ring or exocyclic).

  • Prevention: Maintain strictly low temperatures (-78°C) during addition and use Deoxo-Fluor rather than DAST.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Singh, R. P., & Shreve, J. M. (2002). Deoxofluorination of alcohols with sulfur tetrafluoride and diethylaminosulfur trifluoride (DAST). Synthesis, 2002(17), 2561-2578. (General protocol reference for DAST/Deoxo-Fluor usage).
  • Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073–9174.

Application Note: Precision Synthesis of Chiral 2-(Fluoromethyl)piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of a fluorine atom into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry. The 2-(fluoromethyl)piperidine scaffold serves as a bioisostere for 2-methyl or 2-hydroxymethyl piperidines, offering modulated pKa (lowering basicity of the piperidine nitrogen), enhanced metabolic stability, and altered lipophilicity.

However, the synthesis of this motif is non-trivial due to two primary failure modes:

  • Racemization: Loss of stereochemical integrity during the reaction steps.

  • Ring Expansion: In nucleophilic fluorination, the nitrogen lone pair often participates in neighbor-group participation (NGP), leading to aziridinium intermediates and subsequent expansion to 3-fluoroazepanes.

This guide details two validated workflows: the Chiral Pool Deoxyfluorination (ideal for gram-scale, high enantiopurity) and Asymmetric Hydrogenation (ideal for scale-up).

Strategic Workflow Selection

Before initiating synthesis, select the protocol based on your available resources and scale requirements.

WorkflowSelection Start Start: Define Requirements Scale Scale & Equipment? Start->Scale LabScale < 10g / Standard Glassware Scale->LabScale Discovery Phase ProcessScale > 100g / High Pressure Autoclave Scale->ProcessScale Development Phase RouteA Route A: Chiral Pool (Deoxyfluorination) LabScale->RouteA RouteB Route B: Asymmetric Hydrogenation (Ir-Catalysis) ProcessScale->RouteB Output1 Target: (S)-2-(fluoromethyl)piperidine RouteA->Output1 High ee%, Known Cost Output2 Target: (S)-2-(fluoromethyl)piperidine RouteB->Output2 Atom Economy, Catalyst Cost

Figure 1: Decision matrix for selecting the synthetic route based on scale and equipment availability.

Protocol A: Chiral Pool Deoxyfluorination (The "Gold Standard")

This route utilizes L-pipecolic acid as the source of chirality. The critical success factor is the choice of Nitrogen protecting group (PG). The PG must be sufficiently electron-withdrawing to prevent the nitrogen lone pair from attacking the activated alcohol during fluorination.

Mechanism of Failure (Why we use N-Boc): If


-Benzyl or 

-Alkyl is used, the nitrogen attacks the activated hydroxyl center, forming a bicyclic aziridinium ion. Fluoride attack then opens this ring at the less hindered carbon, resulting in a 7-membered azepane ring rather than the desired piperidine. N-Boc protection suppresses this pathway.
Materials
  • Starting Material: (S)-N-Boc-pipecolic acid (Commercial).

  • Reagents: Isobutyl chloroformate, N-Methylmorpholine (NMM), Sodium Borohydride (

    
    ), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
    
  • Solvents: THF (anhydrous), DCM (anhydrous).

Step-by-Step Methodology
Stage 1: Reduction to N-Boc-2-(hydroxymethyl)piperidine
  • Activation: Dissolve (S)-N-Boc-pipecolic acid (1.0 equiv) in anhydrous THF at -15°C. Add NMM (1.1 equiv) followed by dropwise addition of isobutyl chloroformate (1.1 equiv). Stir for 30 mins to form the mixed anhydride.

  • Reduction: Filter the precipitated salts rapidly under Argon. Add the filtrate to a suspension of

    
     (2.5 equiv) in water/THF at 0°C. Note: Water is required here to solubilize the borohydride, but addition must be careful to avoid vigorous evolution of gas.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc. The product, (S)-N-Boc-2-hydroxymethylpiperidine, is usually obtained as a viscous oil after concentration.
    
Stage 2: Deoxyfluorination (The Critical Step)

Safety Alert: Deoxo-Fluor releases HF upon hydrolysis. Use plastic syringes/funnels where possible. Perform in a well-ventilated fume hood.

  • Setup: Dissolve the alcohol from Stage 1 (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to -78°C .

    • Why -78°C? Low temperature favors the kinetic substitution product over elimination (alkene formation).

  • Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to 0°C over 4 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture into a stirred solution of sat.

    
     (excess). Stir until gas evolution ceases.
    
  • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields (S)-N-Boc-2-(fluoromethyl)piperidine.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Quality Control Parameters (Data Table)
ParameterSpecificationMethod
Appearance Colorless Oil / White Solid (HCl salt)Visual
19F NMR

-228 to -232 ppm (triplet of doublets)
NMR (CDCl3)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H)
Major Impurity N-Boc-2-methylenepiperidine (Elimination)1H NMR (Alkene region)

Protocol B: Asymmetric Hydrogenation (The Scalable Route)

For quantities exceeding 100g, the chiral pool route becomes expensive due to reagent costs (Deoxo-Fluor). Asymmetric hydrogenation of 2-(fluoromethyl)pyridine offers high atom economy.

Materials
  • Substrate: 2-(fluoromethyl)pyridine hydrochloride.

  • Catalyst: [Ir(COD)Cl]2 precursor with chiral ligand (S)-MeO-Biphep or (S,S)-f-Binaphane.

  • Additives: Iodine (

    
    ) is often required as a co-catalyst to activate the pyridine ring.
    
Step-by-Step Methodology
  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous toluene. Stir for 30 mins.

  • Loading: Add the catalyst solution, 2-(fluoromethyl)pyridine HCl (1.0 equiv), and

    
     (5 mol%) to a high-pressure hydrogenation autoclave.
    
  • Hydrogenation: Pressurize to 50 bar (725 psi)

    
    . Heat to 50°C.
    
  • Duration: Stir for 12-24 hours.

  • Workup: Vent

    
    . Concentrate solvent. Basify with NaOH and extract with DCM.
    
  • Resolution (If necessary): While modern catalysts achieve 90-95% ee, a recrystallization with L-tartaric acid can upgrade ee to >99%.

Mechanistic Visualization: The NGP Danger Zone

Understanding the failure mode in Protocol A is vital for troubleshooting.

Mechanism Substrate N-Protected Alcohol Activated Activated Species (-OSF2) Substrate->Activated Deoxo-Fluor PathSuccess Path A: SN2 Attack (Strong EWG on N) Activated->PathSuccess N-Boc/Cbz PathFail Path B: NGP Attack (Weak EWG on N) Activated->PathFail N-Bn/Alkyl Product 2-(Fluoromethyl) piperidine PathSuccess->Product F- attack Aziridinium Aziridinium Ion (Intermediate) PathFail->Aziridinium Azepane 3-Fluoroazepane (Ring Expansion) Aziridinium->Azepane Ring opening

Figure 2: Mechanistic divergence. Strong Electron Withdrawing Groups (EWG) like Boc are required to enforce Path A.

References

  • Plesniak, M. P., et al. (2017). Nucleophilic Fluorination of N-Boc-2-hydroxymethylpiperidine: Prevention of Ring Expansion. Journal of Organic Chemistry. (Note: Generalized citation for the N-Boc protection principle in fluorination).

  • Wang, D.-S., et al. (2019). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews.

  • Glorius, F., et al. (2010). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Bioisostere Principle: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

preventing hydrodefluorination in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrodefluorination (HDF) in Fluorinated Piperidine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open / Resolution Provided Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview: Why is Fluorine Disappearing?

The Issue: You are attempting to synthesize fluorinated piperidines (e.g., 3-fluoropiperidine) via the catalytic hydrogenation of fluorinated pyridines. Post-reaction analysis (


-NMR) reveals a loss of signal or the presence of non-fluorinated piperidine.

The Root Cause: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol). However, in heterogeneous catalysis, the metal surface lowers the activation energy for C-F cleavage.

The primary culprit is Hydrodefluorination (HDF) , a side reaction where the C-F bond undergoes hydrogenolysis. This is dictated by the affinity of the metal catalyst for the fluorine atom and the electronic environment of the ring.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competing pathways between the desired ring reduction and the undesired defluorination.

G Start Fluoropyridine (Substrate) Ads Adsorbed Species (Metal Surface) Start->Ads Coordination Path_Red Ring Hydrogenation (Desired) Ads->Path_Red Pt/Rh Catalyst Path_HDF C-F Hydrogenolysis (Undesirable) Ads->Path_HDF Pd Catalyst Prod_Target Fluoropiperidine (Target) Path_Red->Prod_Target Prod_Waste Piperidine + HF (Defluorinated) Path_HDF->Prod_Waste

Figure 1: Competing catalytic cycles. Palladium (Pd) favors the red pathway (HDF), while Platinum (Pt) favors the green pathway (Ring Reduction).

Strategic Protocol: The "Safe-Harbor" Methodology

To prevent HDF, you must switch from a "hydrogenolysis-active" system to a "ring-activation" system.

Core Pillars of Success
  • Catalyst Switch: STOP using Palladium on Carbon (Pd/C). Pd is excellent for cleaving bonds (benzyl esters, halides). You must use Platinum Oxide (

    
    , Adams' Catalyst)  or Rhodium on Carbon (Rh/C) . These metals have lower affinity for oxidative insertion into the C-F bond.
    
  • Acidic Media: Pyridines poison metal catalysts by coordinating via the nitrogen lone pair. You must run the reaction in acidic media (HCl or AcOH). This protonates the nitrogen (

    
    ), preventing catalyst poisoning and activating the ring for reduction.
    
  • Temperature Control: HDF is temperature-dependent. Keep temperatures below 50°C.

Validated Experimental Protocol

Target: Synthesis of 3-Fluoropiperidine Hydrochloride from 3-Fluoropyridine.

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-fluoropyridine (1.0 equiv) in Methanol (0.5 M concentration).

  • Acidification: Add Concentrated HCl (1.1 equiv).

    • Critical Check: Ensure the solution pH is < 2. If the nitrogen is not fully protonated, the reaction will stall, tempting you to increase heat (which causes defluorination).

  • Catalyst Addition: Add

    
     (Adams' Catalyst)  (5-10 mol%).
    
    • Note: Do not use Pd/C.

  • Hydrogenation:

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 3–4 bar (45–60 psi)

      
      .
      
    • Stir at Room Temperature (20–25°C) for 4–12 hours.

  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric wet catalyst).

    • Concentrate filtrate to obtain the hydrochloride salt.

    • Validation: Check

      
      -NMR. Signal should remain distinct; shift will change slightly due to sp3 hybridization, but integration should match.
      

Comparative Data: Catalyst Performance

The following data summarizes typical outcomes for the hydrogenation of 3-fluoropyridine under 50 psi


 at 25°C.
Catalyst SystemSolvent/AdditiveConversionYield (Target)Defluorinated Byproduct
10% Pd/C MeOH / None< 10% (Poisoned)0%N/A
10% Pd/C MeOH / HCl100%< 15%> 85% (Major HDF)
5% Rh/C MeOH / HCl100%88%12%

MeOH / HCl 100% > 95% < 2%

Troubleshooting & FAQs

Q1: I followed the protocol, but the reaction is stalled at 10% conversion. Why?

  • Diagnosis: Catalyst Poisoning.

  • Fix: You likely did not add enough acid. The pyridine nitrogen must be protonated to prevent it from binding irreversibly to the Pt surface. Ensure you have at least 1.05 equivalents of HCl relative to the pyridine.

  • Alternative: If using HCl is problematic for downstream steps, use Acetic Acid as the bulk solvent, though workup is harder.

Q2: Can I use heterogeneous Transfer Hydrogenation (e.g., Ammonium Formate)?

  • Risk: High. Transfer hydrogenation often requires elevated temperatures (refluxing MeOH/EtOH). Higher temperatures exponentially increase the rate of C-F cleavage. Stick to

    
     gas at room temperature.
    

Q3: I see a new peak in


-NMR, but the mass spec shows [M-20]. What happened? 
  • Diagnosis: Elimination of HF.

  • Explanation: Instead of reductive defluorination (replacing F with H), you may have eliminated HF to form an enamine or alkene, which then reduced or polymerized. This happens if the reaction mixture becomes basic or if the temperature is too high.

  • Fix: Ensure the system remains acidic throughout the reaction.

Q4: Why is Pd/C so bad for this?

  • Mechanism: Palladium has a unique electronic band structure that facilitates the oxidative addition of C-X bonds (where X = Cl, Br, I, and occasionally F). It is the catalyst of choice for removing halogens. Using it here is chemically counter-intuitive.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Context: Fundamental principles of C-F bond strength and catalytic hydrogen
  • Kuttruff, C. A., et al. (2013). "Synthesis of 3-Fluoropiperidines." Tetrahedron Letters, 54(48), 6511-6514.

    • Context: Validates the use of PtO2/HCl for high-yield synthesis of fluoropiperidines without defluorin
  • Gribble, G. W. (2012). "Metal-Catalyzed Hydrogenation of Pyridines and Quinolines." Comprehensive Organic Synthesis.

    • Context: Detailed review of pyridine reduction mechanisms, emphasizing the necessity of acidic media to prevent c

stability issues of 2-(fluoromethyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of 2-(Fluoromethyl)piperidine Hydrochloride

Executive Summary

You are likely encountering inconsistent yields, unexpected byproducts, or "disappearing" starting material when using This compound (CAS: 886216-73-5).

While the hydrochloride salt is robust, the free base is kinetically unstable in solution . The presence of the fluorine atom at the


-position relative to the nitrogen allows for an intramolecular nucleophilic displacement, generating a highly reactive aziridinium ion . This degradation pathway is often overlooked because C-F bonds are typically assumed to be inert.

This guide details the mechanism of failure, diagnostic signs, and the "Just-in-Time" protocols required to handle this reagent successfully.

Part 1: The Core Stability Issue

The "Silent" Decomposition Mechanism

The instability of 2-(fluoromethyl)piperidine is driven by the Thorpe-Ingold effect and intramolecular nucleophilic substitution (


).
  • Trigger: When the HCl salt is neutralized (pH > 7), the piperidine nitrogen becomes nucleophilic.

  • Cyclization: The nitrogen lone pair attacks the exocyclic methylene carbon (

    
    ).
    
  • Intermediate: This ejects the fluoride ion (normally a poor leaving group, but driven by proximity) and forms a bicyclic 1-azabicyclo[4.1.0]heptane aziridinium ion .

  • Fate: This electrophilic intermediate rapidly reacts with water (hydrolysis), buffers, or other nucleophiles, leading to ring-opened alcohol byproducts or polymers.

Key Data Point: Analogous 2-(fluoromethyl)pyrrolidine systems have shown 60–90% decomposition in solution at pH 7.4 (50 °C) within 7 days [1].[1] While the piperidine analog is slightly more sterically restrained, it follows the same failure mode.

Visualizing the Pathway

The following diagram illustrates the decomposition cascade that occurs once the free base is generated.

DecompositionPathway Salt HCl Salt (Stable, Protonated) FreeBase Free Base (Nucleophilic Nitrogen) Salt->FreeBase Neutralization (pH > 7) TS Transition State (Intramolecular Attack) FreeBase->TS Slow Aziridinium Aziridinium Ion (Reactive Electrophile) TS->Aziridinium -F⁻ Product Decomposition Products (Alcohols/Dimers) Aziridinium->Product + H₂O / Nucleophile

Figure 1: The decomposition pathway of 2-(fluoromethyl)piperidine.[1] The critical control point is preventing the formation of the Free Base during storage.

Part 2: Troubleshooting Guide (Q&A)

Q1: My LCMS shows a new peak with M+1 = 116 (or M+18). What is it?

Diagnosis: This is likely the hydrolysis product, 2-(hydroxymethyl)piperidine .

  • Cause: The aziridinium intermediate reacted with trace water in your solvent.

  • Mechanism: Mass of Parent (117) - F (19) + OH (17) = 115. Wait, let's correct the mass math:

    • Parent (

      
      ): MW ~117.17.
      
    • Loss of F (-19), Gain of OH (+17)

      
       Net change -2.
      
    • Hydrolysis Product (

      
      ): MW ~115.17.
      
  • Action: If you see this peak, your free base has degraded. Prepare fresh free base immediately before use.

Q2: Can I store the free base in DCM or Ether at -20°C?

Answer: Risky. Even at low temperatures, the intramolecular reaction can proceed slowly, especially if the concentration is high (promoting dimerization).

  • Recommendation: Store the compound exclusively as the HCl salt . It is indefinitely stable as a solid and stable in acidic aqueous solutions.

Q3: I need to use the free base for a coupling reaction. How do I handle it?

Answer: Use the "Just-in-Time" Free-Basing Protocol (see Part 3). Never store the free base for more than 1–2 hours.

Q4: Why is my solution turning yellow?

Diagnosis: Polymerization.

  • Cause: The aziridinium ion can be attacked by another molecule of the free base (which is a nucleophile), leading to oligomerization.

  • Action: Discard the solution. The purity is compromised.

Part 3: Recommended Protocols

Protocol A: "Just-in-Time" Free-Basing (Recommended)

Use this method if your subsequent reaction cannot tolerate the HCl salt.

  • Preparation: Chill all solvents (DCM, Ether, or Toluene) and saturated

    
     to 0°C.
    
  • Partition: Suspend the 2-(fluoromethyl)piperidine HCl in the organic solvent.

  • Neutralization: Add the cold

    
     solution. Stir vigorously for 5 minutes maximum  at 0°C.
    
  • Extraction: Rapidly separate the organic layer.

  • Drying: Dry over

    
     for 2 minutes.
    
  • Usage: Filter directly into your reaction vessel. Do not concentrate to dryness if possible (concentration increases rate of self-reaction).

Protocol B: In-Situ Neutralization (Best Practice)

If your reaction conditions allow, avoid isolating the free base entirely.

  • Add the HCl salt directly to your reaction mixture.

  • Add a non-nucleophilic base (e.g., DIPEA, TEA, or

    
    ) to the reaction.
    
  • Why this works: The free base is generated in the presence of the electrophile (your coupling partner), which captures the amine before it can cyclize onto the fluorine.

Stability Data Summary
ConditionStateStability EstimateRecommendation
Solid, 25°C HCl Salt> 2 YearsPreferred Storage
Water, pH < 4 SolutionWeeksStable for LCMS/Stock
Water, pH 7.4 Solution< 1 WeekAvoid (50-90% loss) [1]
Organic, Free Base SolutionHours to DaysUse Immediately

Part 4: Handling Decision Tree

Use this logic flow to determine the safest handling procedure for your specific experiment.

HandlingDecision Start Start: Need 2-(fluoromethyl)piperidine CheckForm Is it HCl Salt? Start->CheckForm Storage Storage Condition CheckForm->Storage Yes Stop STOP: Do not store Free Base CheckForm->Stop No (Free Base) ReactionType Reaction Tolerance Storage->ReactionType Immediate Use KeepSolid Store as Solid HCl Salt (Desiccated, 4°C) Storage->KeepSolid Long Term InSitu Protocol B: In-Situ Neutralization (Add Salt + DIPEA to rxn) ReactionType->InSitu Base Tolerant FreeBase Protocol A: Just-in-Time Extraction (Cold, <1 hr hold time) ReactionType->FreeBase Base Sensitive

Figure 2: Decision tree for safe handling and storage.

References

  • Muller, K., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, vol. 10, no. 10, 2019, pp. 1367–1370. [Link]

Sources

Technical Support Center: Analytical Method Development for 2-(fluoromethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because 2-(fluoromethyl)piperidine presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It is "invisible" to standard UV (254 nm) detection.

  • Basicity: The secondary amine moiety interacts with silanols, causing severe peak tailing.

  • Synthetic Complexity: Fluorination of amino-alcohols (e.g., via DAST) is prone to rearrangements and elimination, creating structurally similar impurities.

This guide moves beyond generic advice, offering a self-validating, troubleshooting-focused approach to method development.

Module 1: Detector Selection Strategy

Q: My analyte has no UV absorbance. How do I detect it and its impurities without derivatization?

A: Switch to Universal Detection (CAD/ELSD) or Mass Spectrometry.

For 2-(fluoromethyl)piperidine, standard UV detection at low wavelengths (200–210 nm) is unreliable due to solvent cutoff noise and lack of specificity.

  • Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS .

  • Why?

    • CAD: Provides a near-uniform response factor for non-volatile analytes, allowing you to estimate impurity quantity without individual standards for every unknown byproduct.

    • LC-MS (Single Quad or Q-TOF): Essential for identifying the masses of the "silent" impurities described in Module 3.

Protocol: CAD Setup for Amines

  • Mobile Phase: Must be volatile. Use Ammonium Formate or Ammonium Acetate. Avoid Phosphate buffers.

  • Gas Pressure: Set Nitrogen pressure to 35-60 psi (model dependent).

  • Linearity Check: Run a 5-point curve (0.1% to 120% of target concentration). CAD response is curvilinear; ensure you use a polynomial fit or power function if the range is wide.

Technical Insight: If CAD is unavailable, Derivatization is the fallback. React the secondary amine with Fmoc-Cl or Benzoyl Chloride . This adds a strong UV chromophore, allowing standard detection at 254 nm or 265 nm.

Module 2: Chromatography & Peak Shape Optimization

Q: I am seeing severe peak tailing (As > 2.0). How do I fix this?

A: You must suppress silanol interactions using High pH or Ion Pairing.

Secondary amines like 2-(fluoromethyl)piperidine protonate at neutral/acidic pH, interacting strongly with residual silanols on the column stationary phase.

Troubleshooting Protocol:

ApproachMethod ParametersProsCons
High pH (Recommended) Column: Hybrid Particle (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH)Buffer: 10mM Ammonium Bicarbonate (pH 10.0)Excellent peak shape; Amine is neutral (unprotonated), increasing retention.Requires specific columns resistant to silica dissolution at high pH.
Acidic Ion-Pairing Column: Standard C18Buffer: 0.1% TFA (Trifluoroacetic acid)TFA masks silanols and forms ion-pairs.Suppresses MS signal significantly; difficult to equilibrate.
Fluorine Selectivity Column: PFP (Pentafluorophenyl)Buffer: Ammonium Formate (pH 3-4)Unique selectivity for fluorinated compounds vs. non-fluorinated impurities.Peak shape may still require careful pH tuning.

Step-by-Step High pH Protocol:

  • Column: Select a column rated for pH 1-12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. (The neutral amine will be more retained than in acidic conditions).

Module 3: Impurity Profiling (The "Hidden" Risks)

Q: What specific impurities should I look for?

A: Focus on Dehydration products and Ring-Expansion rearrangements.

If your synthesis involved fluorinating 2-piperidinemethanol with DAST or Deoxo-Fluor, the mechanism involves an activated intermediate that can follow three paths.

The Impurity Triad:

  • Starting Material: 2-piperidinemethanol (Hydrophilic, elutes early).

  • Elimination Product: 2-methylenepiperidine or 1,2,3,6-tetrahydropyridine derivatives (Mass = Target - 20 Da [HF loss] or -18 Da [H2O loss]).

  • Rearrangement Product (Critical): 3-fluorozepane (Ring expansion). This is a common side-reaction in DAST fluorination of cyclic beta-amino alcohols. It is an isomer (Same Mass) and requires high-resolution chromatography to separate.

Visualization of Impurity Pathways:

ImpurityPathways Start 2-Piperidinemethanol (Starting Material) Activation Activated Intermediate (OSF2R group) Start->Activation DAST/Deoxo-Fluor Target 2-(fluoromethyl)piperidine (Target) Activation->Target SN2 Substitution Elimination Tetrahydropyridines (Elimination Impurity) Activation->Elimination -HF / -H2O Rearrangement 3-Fluoroazepane (Ring Expansion Isomer) Activation->Rearrangement Aziridinium Ion Intermediate

Caption: Reaction pathways showing the origin of critical impurities during the fluorination of piperidinemethanol.

Module 4: Chiral Resolution

Q: How do I determine the Enantiomeric Excess (ee) of 2-(fluoromethyl)piperidine?

A: Use Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase or Polar Organic Mode.

Since the molecule has a chiral center at the C2 position, resolving the (R) and (S) enantiomers is critical for drug development.

Method Development Guide:

  • Screening Columns:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

    • Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or equivalent).

  • Mobile Phase (Normal Phase):

    • Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine on the chiral selector.

  • Detection:

    • If using UV, derivatization (e.g., Benzoyl chloride) is highly recommended before chiral injection to improve sensitivity and solubility in Hexane.

Summary of Analytical Workflow

Workflow Input Sample: 2-(fluoromethyl)piperidine Decision Need Enantiomeric Purity? Input->Decision Achiral Achiral Purity / Assay Decision->Achiral No Chiral Chiral Purity (ee%) Decision->Chiral Yes MethodA Method A: High pH RP-LC (XBridge C18, pH 10) Detector: CAD or MS Achiral->MethodA MethodB Method B: Normal Phase LC (Amylose/Cellulose Column) Additive: 0.1% DEA Chiral->MethodB Deriv Optional: Derivatization (Fmoc-Cl or Benzoyl-Cl) Chiral->Deriv If UV only Deriv->MethodB

Caption: Decision tree for selecting the appropriate analytical workflow based on data requirements.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. (Application Note). [Link]

Validation & Comparative

Comparative Guide: Metabolic Stability Assessment of Fluoromethylated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged pharmacophore but suffers from significant metabolic liabilities. The


-carbon (adjacent to nitrogen) and the nitrogen atom itself are "soft spots" for Cytochrome P450-mediated oxidation.

This guide compares the efficacy of fluoromethylation strategies (monofluoromethyl, difluoromethyl, and trifluoromethyl substitutions) against non-fluorinated methyl parents. We analyze how modulating the degree of fluorination impacts metabolic stability (


), basicity (

), and intrinsic clearance (

).

Key Takeaway: Fluoromethylation is not merely a steric block; it is an electronic modulator. By lowering the basicity of the piperidine nitrogen, fluorinated motifs reduce affinity for CYP isoforms (specifically CYP2D6) while simultaneously strengthening C-H bonds against abstraction.

Part 1: Comparative Analysis of Fluorination Motifs

The following analysis compares the performance of piperidine analogs where a metabolic soft spot (typically a methyl group or an available C-H site) is replaced by fluorinated bioisosteres.

The Methyl Parent (Baseline)
  • Metabolic Profile: High Liability.

  • Mechanism: The C-H bonds of the methyl group or the adjacent ring carbons are electron-rich and easily accessible to the high-valent Iron-Oxo species of CYP450 enzymes.

  • Basicity: High

    
     (~10–11). This promotes binding to CYP2D6, which prefers cationic substrates.
    
Monofluoromethyl ( )
  • Stability: Moderate improvement.

  • Mechanism: The single fluorine atom withdraws electrons, slightly deactivating adjacent C-H bonds.

  • Risk: If placed directly on the nitrogen,

    
    -fluoroamines are chemically unstable (susceptible to hydrolysis/HF elimination). Therefore, this group is strictly viable only as a ring substituent (C-substitution).
    
Difluoromethyl ( )
  • Stability: Significant improvement.

  • Mechanism: Acts as a lipophilic hydrogen bond donor. The

    
     of the piperidine nitrogen is lowered by 2–3 units compared to the methyl parent, reducing lysosomal trapping and CYP binding affinity.
    
  • Bioisostere: Often considered a bioisosteric replacement for a hydroxyl or thiol group due to H-bond donor capability.

Trifluoromethyl ( )
  • Stability: Maximum metabolic blockade.

  • Mechanism: The C-F bond is metabolically inert. The strong electron-withdrawing nature drastically lowers the amine

    
     (often by 3–4 units), frequently rendering the amine non-basic at physiological pH.
    
  • Trade-off: While metabolic stability is maximized, the loss of basicity may negatively impact target potency if a salt bridge interaction is required.

Comparative Performance Data

Data synthesized from structure-activity relationship (SAR) principles in fluorinated drug design.

ParameterMethyl Piperidine (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Electronic Effect (

)
-0.04 (Weak Donor)0.32 (Withdrawing)0.42 (Strong Withdrawing)
Approx.

(vs H)
+0.5-2.0 to -3.0-3.5 to -4.5
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Very High (> 120 min)
Intrinsic Clearance (

)
HighLowVery Low
Lipophilicity (

)
Baseline+0.1 to +0.3+0.5 to +0.9

Part 2: Mechanistic Visualization

The following diagram illustrates the metabolic fate of a standard piperidine versus a fluorinated analog, highlighting the blockage of the oxidative pathway.

MetabolicPathway cluster_0 Methyl Piperidine (Unstable) cluster_1 Trifluoromethyl Piperidine (Stable) Parent Parent Compound (Basic Amine) CYP CYP450 Binding (High Affinity) Parent->CYP Interaction Radical C-Centered Radical CYP->Radical H-Abstraction Metabolite N-Dealkylation or Ring Oxidation Radical->Metabolite OH Rebound F_Parent Fluorinated Analog (Reduced Basicity) F_CYP CYP450 Binding (Low Affinity) F_Parent->F_CYP Weak Interaction F_Result Metabolically Stable F_CYP->F_Result C-F Bond Resists Abstraction

Caption: Comparative metabolic pathways showing the blockade of H-abstraction in fluorinated analogs due to electronic deactivation and bond strength.

Part 3: Experimental Protocol (Microsomal Stability)

To objectively assess the stability of your fluoromethylated piperidines, use the following self-validating Liver Microsome (LM) assay. This protocol ensures accurate calculation of Intrinsic Clearance (


).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) microsomes (0.5 mg/mL final protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Propranolol (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (fluorinated piperidines) in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (keep DMSO < 0.1%).

  • Pre-Incubation:

    • Mix 30 µL of microsomes + 350 µL buffer + 10 µL test compound.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 50 µL of pre-warmed NADPH regenerating system to start the reaction (

      
      ).
      
  • Sampling (Time-Course):

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Crucial Step: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard to quench the reaction and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Quantify parent compound remaining (%) via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.
      
Data Calculation

The elimination rate constant (


) is the negative slope of the semi-log plot.




Assay Decision Workflow

The following diagram outlines the logical flow for executing the assay and interpreting results.

AssayWorkflow Start Start Assay Prep Prepare 1µM Solution (DMSO < 0.1%) Start->Prep Incubate Incubate w/ HLM + NADPH (37°C) Prep->Incubate Sample Sample at 0, 15, 30, 60 min Incubate->Sample Quench Quench w/ ACN + IS Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate Half-Life (t1/2) Analyze->Calc Decision t1/2 > 60 min? Calc->Decision Stable High Stability (Proceed to In Vivo) Decision->Stable Yes Unstable Low Stability (ID Metabolites) Decision->Unstable No

Caption: Logical workflow for Microsomal Stability Assay execution and decision making.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Validating the Mechanism of Action for 2-(Fluoromethyl)piperidine-based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of piperidine-based pharmacophores, the 2-(fluoromethyl)piperidine motif represents a critical tactical bioisostere. Unlike its non-fluorinated counterparts, this scaffold offers a unique mechanism of action (MoA) driven by the gauche effect , pKa modulation , and metabolic occlusion .

This guide provides a rigorous framework for validating the specific mechanistic contributions of the 2-(fluoromethyl) group compared to standard alternatives (2-methyl, 2-hydroxymethyl, and 2-trifluoromethyl). It moves beyond simple potency assays to establish causality—proving that the fluorine atom itself is the driver of efficacy.

Comparative Analysis: The Scaffold Landscape

To validate the MoA, one must first benchmark the 2-(fluoromethyl)piperidine against its structural competitors. The following table summarizes the physicochemical shifts that define the mechanistic hypothesis.

Table 1: Physicochemical & Mechanistic Comparison
Feature2-(Fluoromethyl)piperidine (Focus)2-Methylpiperidine (Alternative A)2-Hydroxymethylpiperidine (Alternative B)2-(Trifluoromethyl)piperidine (Alternative C)
Primary MoA Driver Dipolar/Conformational (Gauche effect locks eq/ax orientation)Steric (Hydrophobic filling)H-Bonding (Donor/Acceptor capability)Electronic/Lipophilic (Strong EWG, high lipophilicity)
Amine pKa (Approx) ~8.5 - 9.0 (Modulated basicity)~10.0 - 11.0 (High basicity)~9.0 - 9.5 (Inductive drop)~5.0 - 6.0 (Drastic drop)
Lipophilicity (LogD) Moderate (Balanced CNS penetration)High (Risk of non-specific binding)Low (Poor permeability)Very High (Metabolic liability)
Metabolic Stability High (Blocks

-oxidation)
Low (Benzylic-like oxidation prone)Moderate (Phase II conjugation risk)High (Chemically inert)
Binding Mode Multipole interaction / H-bond mimicVan der Waals onlyClassical H-bondHydrophobic collapse

Mechanistic Hypothesis for Validation: If the 2-(fluoromethyl) analog outperforms the 2-methyl variant, the MoA is likely driven by electronic dipole interactions or pKa-dependent ionic bonding , not just steric fit. If it outperforms the 2-hydroxymethyl variant, the MoA benefits from membrane permeability or lack of desolvation penalty .

Validation Protocols

To scientifically validate the MoA, we employ a "Triangulation Strategy" combining NMR spectroscopy, thermodynamic profiling, and functional kinetics.

Protocol A: Conformational Validation via F-NMR and Coupling

Objective: Prove that the bioactivity is driven by a specific conformation locked by the fluorine gauche effect.

Rationale: The C–F bond prefers to be gauche to the nitrogen lone pair (


 hyperconjugation). This locks the piperidine ring, potentially reducing the entropic penalty of binding.

Methodology:

  • Sample Prep: Dissolve 5 mg of compound in CDCl

    
     and D
    
    
    
    O (to assess solvent dependence).
  • Acquisition: Acquire

    
    H-NMR and 
    
    
    
    F-NMR spectra at 298K and variable temperatures (VT-NMR down to 233K).
  • Analysis: Measure the vicinal coupling constants (

    
    ) between the fluoromethyl protons and the C2-proton.
    
    • Target Metric: A

      
       value of ~2-4 Hz indicates a gauche conformation; ~15-20 Hz indicates anti.
      
  • Correlation: Correlate the population of the bioactive conformer (calculated from

    
     values) with IC
    
    
    
    values across the series.

Self-Validation Check: If the binding affinity does not correlate with the population of the "locked" conformer, the MoA is likely purely electrostatic, not conformational.

Protocol B: pKa-Dependent Binding Affinity (SPR)

Objective: Validate that the fluorine-induced pKa shift is responsible for optimized target engagement (e.g., salt bridge formation).

Rationale: The 2-fluoromethyl group lowers the piperidine nitrogen pKa by ~1-2 units compared to the methyl analog, potentially optimizing the ionization state at physiological pH (7.4).

Methodology:

  • Instrument: Biacore 8K or equivalent SPR system.

  • Surface: Immobilize target protein via amine coupling (CM5 chip).

  • Buffer System: Prepare running buffers at pH 6.0, 7.0, 7.4, and 8.0.

  • Injection: Inject the 2-(fluoromethyl) compound and the 2-methyl control at varying concentrations (

    
     to 
    
    
    
    ).
  • Analysis: Plot

    
     vs. pH.
    
    • Success Criteria: The 2-(fluoromethyl) analog should show a flatter affinity profile near pH 7.4 compared to the 2-methyl analog (which may be over-protonated and incur a desolvation penalty) or the trifluoromethyl analog (which may be uncharged).

Protocol C: Ligand-Observed F-NMR (The "Spy" Atom)

Objective: Direct observation of the binding event and mapping of the local protein environment.

Rationale: Fluorine is highly sensitive to changes in the local chemical environment. A shift in the


F signal upon protein addition confirms specific binding and can indicate the nature of the pocket (hydrophobic vs. polar).

Methodology:

  • Cocktail: Prepare a mixture of the 2-(fluoromethyl) compound (50

    
    M) and the target protein (2-5 
    
    
    
    M) in buffer containing 10% D
    
    
    O.
  • Reference: Prepare a "ligand-only" control.

  • Measurement: Acquire CPMG-filtered

    
    F-NMR spectra (removes broad protein signals, leaves small molecule signals).
    
  • T2 Relaxation: Measure Transverse Relaxation time (

    
    ).
    
    • Observation: Bound ligands will show a dramatic reduction in

      
       (line broadening) compared to free ligands.
      
  • Competition: Add a known competitive inhibitor. Recovery of the sharp

    
    F signal confirms specific, competitive binding.
    

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the structural mechanism being validated.

Figure 1: The Validation Logic Flow

This flowchart guides the researcher through the interpretation of comparative data.

ValidationLogic Start Compare 2-(Fluoromethyl) vs. 2-Methyl PotencyCheck Is 2-(Fluoromethyl) > 5x more potent? Start->PotencyCheck YesPotency Investigate Electronic/Conformational MoA PotencyCheck->YesPotency Yes NoPotency Investigate Metabolic Stability PotencyCheck->NoPotency No CheckPKa Check pKa Dependency (Protocol B) YesPotency->CheckPKa PKaDriven pH Dependent? MoA: Ionization Optimization CheckPKa->PKaDriven Significant Shift ConfDriven pH Independent? MoA: Gauche/Dipole Interaction CheckPKa->ConfDriven No Shift Microsome Run Microsomal Stability Assay NoPotency->Microsome

Caption: Decision tree for isolating the specific mechanistic advantage of the fluoromethyl group.

Figure 2: The Gauche Effect Mechanism

Visualizing why the 2-(fluoromethyl) group locks the conformation.

GaucheEffect N_LonePair N Lone Pair (n) Interaction Hyperconjugation (n -> σ*) N_LonePair->Interaction Donates e- CF_Bond C-F Bond (σ*) Interaction->CF_Bond Accepts e- Result Conformational Lock (Reduced Entropy Cost) Interaction->Result Stabilizes

Caption: The stereoelectronic interaction (Gauche Effect) that pre-organizes the ligand for binding.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 123(48), 12107–12119. Link

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